![molecular formula C20H11Cl2F3N2O B2381094 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-41-3](/img/structure/B2381094.png)

1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

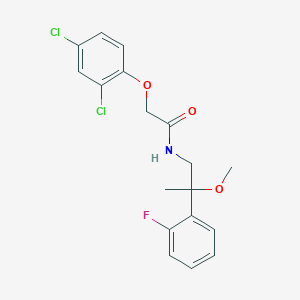

This compound is a type of substituted pyridine . Pyridines are six-membered heterocyclic scaffolds found in various natural products, drug molecules, vitamins, and materials . They are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize a variety of 5-aminoaryl pyridines and 5-phenol pyridines .Scientific Research Applications

Structural and Optical Characteristics

1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, as a pyridine derivative, exhibits notable structural and optical characteristics. Similar compounds, such as those studied by Zedan et al. (2020), show monoclinic polycrystalline nature and varied optical properties based on their structure. This suggests potential applications in material science and optics (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthesis and Chemical Reactivity

The synthesis of pyridine and fused pyridine derivatives, like those investigated by Al-Issa (2012), demonstrates the chemical reactivity and versatility of these compounds in creating various molecular structures. This opens avenues for their use in chemical synthesis and pharmaceutical research (Al-Issa, 2012).

Potential in Device Fabrication

The study of pyridine derivatives in device fabrication, as researched by El-Menyawy et al. (2019), reveals their potential in creating electronic devices. These compounds can exhibit semiconducting properties and can be used in the development of photosensors and other electronic components (El-Menyawy, Zedan, & Nawar, 2019).

Corrosion Inhibition

Pyrazolopyridine derivatives, closely related to the compound , have been identified as potential corrosion inhibitors for metals. Research by Dandia et al. (2013) demonstrates the effectiveness of these compounds in protecting metal surfaces, suggesting applications in material protection and industrial processes (Dandia, Gupta, Singh, & Quraishi, 2013).

properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl2F3N2O/c21-17-5-4-12(6-18(17)22)10-27-11-15(7-14(9-26)19(27)28)13-2-1-3-16(8-13)20(23,24)25/h1-8,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLAIMOYTZAXFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(C(=O)C(=C2)C#N)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl2F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2381018.png)

![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)

![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)